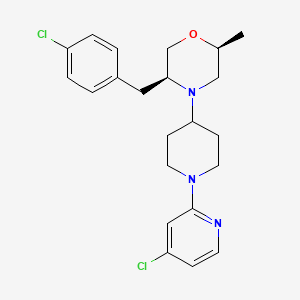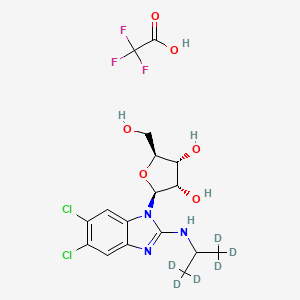
Maribavir-d6 (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maribavir-d6 (TFA) is a deuterium-labeled derivative of Maribavir, an antiviral agent primarily used for the treatment of cytomegalovirus (CMV) infections. Maribavir-d6 (TFA) is particularly valuable in research settings due to its stable isotope labeling, which allows for precise tracking and analysis in various biological and chemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Maribavir-d6 (TFA) is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the Maribavir molecule. The process typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms without affecting the overall structure and activity of the compound .
Industrial Production Methods
The industrial production of Maribavir-d6 (TFA) follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the high purity and yield of the final product. Quality control measures are implemented at various stages of production to ensure the consistency and reliability of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Maribavir-d6 (TFA) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific research applications .
Common Reagents and Conditions
Common reagents used in the reactions involving Maribavir-d6 (TFA) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcomes .
Major Products
The major products formed from the reactions of Maribavir-d6 (TFA) depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
Maribavir-d6 (TFA) has a wide range of scientific research applications, including:
Mecanismo De Acción
Maribavir-d6 (TFA) exerts its antiviral effects by inhibiting the activity of the cytomegalovirus protein kinase UL97. This inhibition prevents the phosphorylation of viral proteins necessary for CMV DNA replication, encapsidation, and nuclear egress. By blocking these critical steps in the viral life cycle, Maribavir-d6 (TFA) effectively suppresses CMV replication and infection .
Comparación Con Compuestos Similares
Similar Compounds
Valganciclovir: A prodrug of ganciclovir with improved oral bioavailability.
Cidofovir: An antiviral nucleotide analogue that inhibits viral DNA synthesis.
Foscarnet: A pyrophosphate analogue that inhibits viral DNA polymerase.
Uniqueness
Maribavir-d6 (TFA) is unique due to its selective inhibition of the UL97 protein kinase, which confers activity against CMV strains resistant to other antiviral agents. Additionally, its deuterium labeling provides advantages in research applications, allowing for precise tracking and analysis .
Propiedades
Fórmula molecular |
C17H20Cl2F3N3O6 |
|---|---|
Peso molecular |
496.3 g/mol |
Nombre IUPAC |
(2S,3S,4R,5S)-2-[5,6-dichloro-2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H19Cl2N3O4.C2HF3O2/c1-6(2)18-15-19-9-3-7(16)8(17)4-10(9)20(15)14-13(23)12(22)11(5-21)24-14;3-2(4,5)1(6)7/h3-4,6,11-14,21-23H,5H2,1-2H3,(H,18,19);(H,6,7)/t11-,12-,13-,14-;/m0./s1/i1D3,2D3; |
Clave InChI |
ZSFGECOIHNQRMX-QVQMSAGWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NC1=NC2=CC(=C(C=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)Cl)Cl.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C)NC1=NC2=CC(=C(C=C2N1C3C(C(C(O3)CO)O)O)Cl)Cl.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-difluoro-N-[2-fluoro-3-[5-[2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]-2-propan-2-yl-1,3-thiazol-4-yl]phenyl]benzenesulfonamide](/img/structure/B12364345.png)
![tripotassium;(2Z)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12364350.png)
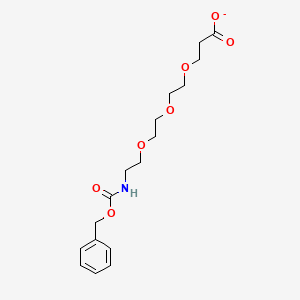
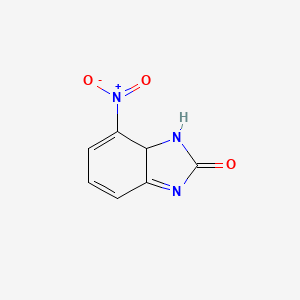
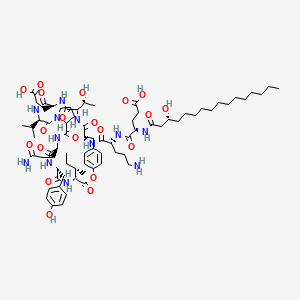
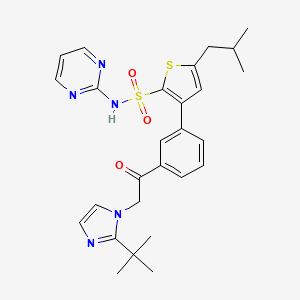
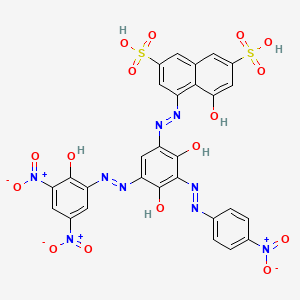
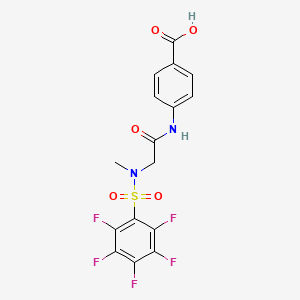
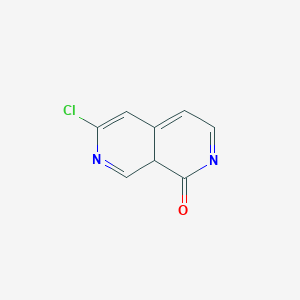
![[(2S,3S,4S,6R)-4-(dimethylamino)-6-[11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate](/img/structure/B12364400.png)
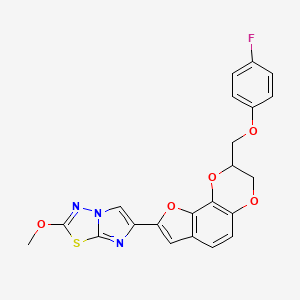
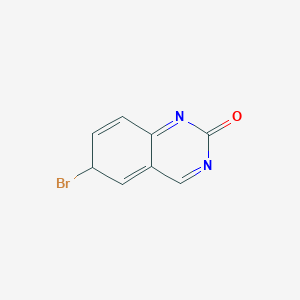
![Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide](/img/structure/B12364418.png)
